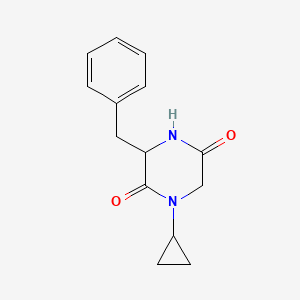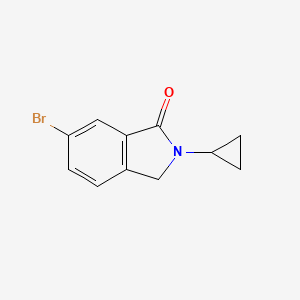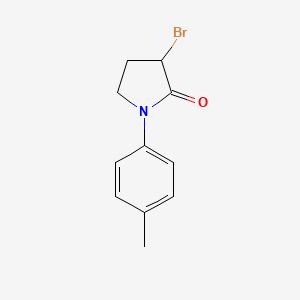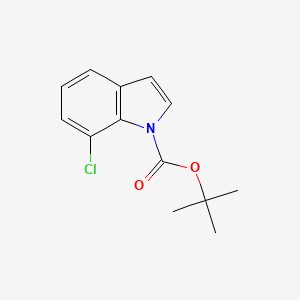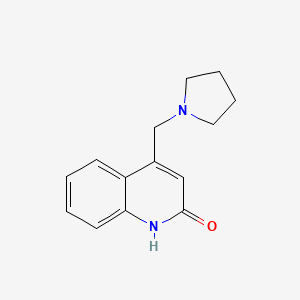
4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone
Übersicht
Beschreibung
4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone, also known as 4-PMQ, is a synthetic compound that has been studied for its potential uses in scientific research. 4-PMQ is an analog of the psychostimulant drug methylphenidate and has shown promising results in a variety of studies. 4-PMQ has been studied for its potential applications in the fields of neuroscience, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Antiplasmodial and Antifungal Activity : A study focused on the synthesis of functionalized aminoquinolines, including derivatives of pyrrolidin-1-ylquinoline, revealed moderate antiplasmodial activity against Plasmodium falciparum and promising antifungal activity against specific strains like Rhodotorula bogoriensis and Aspergillus flavus (Vandekerckhove et al., 2015).
Antitumor Agents : Another research highlighted the synthesis of 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones and evaluated their anti-proliferative activity against various human cancer cell lines. These compounds showed potent cytotoxic activity against cancer cells while demonstrating weak inhibitory activity towards normal cells (Huang et al., 2013).
Anticoagulant Activity : Derivatives of pyrroloquinolin-2-ones, including those structurally related to 4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone, were synthesized and evaluated for their anticoagulant activity, indicating potential applications in blood coagulation management (Novichikhina et al., 2020).
Chemical Synthesis and Characterization
Regio- and Stereoselective Synthesis : A green chemistry approach led to the synthesis of functionalized dihydrofuro[3,2-c]quinolin-4(2H)-ones via a three-component reaction, demonstrating the compound's versatility in organic synthesis (Indumathi et al., 2012).
Organocatalytic Synthesis : Research on the synthesis of pyrrolyl 4-quinolinone alkaloids, including quinolactacide, through 9-AJ-catalyzed tandem acyl transfer–regioselective cyclization, shows the compound's importance in producing complex organic molecules (Saito et al., 2017).
Eigenschaften
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-14-9-11(10-16-7-3-4-8-16)12-5-1-2-6-13(12)15-14/h1-2,5-6,9H,3-4,7-8,10H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWECBMRVJKRHBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=O)NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80695034 | |
| Record name | 4-[(Pyrrolidin-1-yl)methyl]quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone | |
CAS RN |
1086393-55-6 | |
| Record name | 4-[(Pyrrolidin-1-yl)methyl]quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-[(3-methylbenzene)sulfonyl]piperazine](/img/structure/B1440622.png)
